[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine
Description
[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine is a tertiary amine compound featuring a 3,4-dichlorophenylmethyl group attached to a 3-(dimethylamino)propylamine backbone. This structure confers both lipophilic (due to the dichlorinated aromatic ring) and basic (due to the dimethylamino group) properties, making it a candidate for interactions with biological targets such as G protein-coupled receptors (GPCRs) or ion channels. The compound has been listed in chemical catalogs (e.g., CymitQuimica) but is currently marked as discontinued across all available quantities (1g–500mg) .
Structure
3D Structure
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2/c1-16(2)7-3-6-15-9-10-4-5-11(13)12(14)8-10/h4-5,8,15H,3,6-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGFDBVBDYLQFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Compounds with similar structures have demonstrated various pharmacological effects, including:
- Antidepressant Activity : Research indicates that compounds with similar amine structures can exhibit antidepressant properties, potentially influencing neurotransmitter systems in the brain.
- Antipsychotic Effects : The presence of the chlorophenyl group may enhance the interaction with dopaminergic receptors, which is crucial for antipsychotic activity.
Applications in Medicinal Chemistry
The compound has potential applications in various therapeutic areas:
- Neuropharmacology : Due to its structural similarities with known antidepressants and antipsychotics, it may serve as a lead compound for developing new medications targeting mood disorders.
- Drug Development : Its unique properties make it a candidate for further modification and optimization in drug design processes.
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of similar compounds:
- Antidepressant Development : A study highlighted the synthesis of related molecules that exhibited significant antidepressant activity through modulation of serotonin and norepinephrine pathways .
- Pharmacological Screening : Research involving phospholipidosis assays indicated that compounds structurally related to [(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine could influence lipid metabolism within cells .
Mechanism of Action
The mechanism of action of [(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(3,4-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine
- Substituents : Replaces chlorine atoms with methoxy (-OCH₃) groups at the 3,4 positions of the phenyl ring.
- Availability: Synthesized under synonyms such as N1-(3,4-Dimethoxybenzyl)-N3,N3-dimethylpropane-1,3-diamine and is commercially available .
[(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine
- Substituents : Shifts chlorine to the 3,5 positions and shortens the alkyl chain (ethyl vs. propyl).
- Impact : The 3,5-dichloro configuration may reduce steric hindrance compared to 3,4-dichloro, while the shorter chain could decrease lipophilicity and alter pharmacokinetics .
- Availability : Offered by two suppliers under CAS 1182757-71-6 .
(3,4-Dichlorophenyl)methylamine
- Substituents: Replaces the dimethylamino group with a methoxypropyl chain.
- Impact: Loss of the tertiary amine diminishes basicity, likely reducing interactions with cationic binding pockets in receptors. Molecular weight is comparable (248.15 g/mol vs. ~265–270 g/mol for dimethylamino analogs) .
Physicochemical and Pharmacological Properties
Pharmacological Relevance
- Solubility and Bioavailability: The dimethylamino group in this compound enhances water solubility compared to non-aminated analogs (e.g., [(3,4-Dichlorophenyl)methyl]sulfonyl chloride) .
- Toxicity : Chlorinated aromatic amines often exhibit higher toxicity due to metabolic activation; methoxy-substituted analogs may offer safer profiles .
Biological Activity
[(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C12H18Cl2N2
- Molecular Weight : 261.19 g/mol
- CAS Number : 892563-66-5
The biological activity of this compound primarily involves its interaction with various molecular targets, including:
- Serotonin Transporter (SERT) : The compound has shown selectivity towards SERT, which is critical in modulating serotonin levels in the brain .
- Norepinephrine Transporter (NET) : It may also affect norepinephrine reuptake, contributing to its antidepressant-like effects .
The compound's ability to bind to these receptors suggests potential applications in treating mood disorders and other neurological conditions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antidepressant-like Effects : Studies have demonstrated that compounds with similar structures can inhibit the reuptake of serotonin and norepinephrine, leading to increased neurotransmitter availability in synaptic clefts .
- Antimicrobial Activity : Some Mannich bases related to this compound have shown promising antibacterial and antifungal properties .
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxicity against certain cancer cell lines, although further research is needed to elucidate these effects fully .
Data Table: Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antidepressant | Inhibits SERT and NET reuptake | |
| Antimicrobial | Exhibits antibacterial properties | |
| Cytotoxicity | Potential cytotoxic effects on cancer cells |
Case Studies
-
In Vitro Studies on Antidepressant Activity :
A study explored the effects of various analogs of this compound on SERT and NET. The results indicated that certain structural modifications enhanced binding affinity and efficacy as triple reuptake inhibitors, suggesting a pathway for developing new antidepressants . -
Antimicrobial Testing :
Another investigation focused on the antimicrobial properties of structurally similar Mannich bases. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential for therapeutic applications in infectious diseases .
Safety Profile
While the biological activities are promising, safety assessments are crucial. Preliminary evaluations suggest that while the compound shows potential therapeutic benefits, it may also pose risks such as skin irritation and eye damage upon exposure . Further toxicological studies are essential to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(3,4-Dichlorophenyl)methyl][3-(dimethylamino)propyl]amine and its derivatives?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For derivatives, a common approach involves reacting 3,4-dichlorobenzyl chloride with 3-(dimethylamino)propylamine under basic conditions (e.g., K₂CO₃ in DMF at 60°C). To form urea-linked analogs (e.g., ), the intermediate amine can be treated with 3,4-dichlorophenyl isocyanate in dichloromethane at room temperature. For piperazine-containing derivatives (e.g., ), coupling with nitro-triazole or imidazole moieties requires refluxing in THF with catalytic Hünig’s base .
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography using gradients of MeOH/CH₂Cl₂.
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodology :
- NMR Spectroscopy : Use ¹H and ¹³C NMR (500 MHz, D₂O or CDCl₃) to confirm proton environments and carbon assignments, particularly the dichlorophenyl aromatic signals (δ 7.2–7.5 ppm) and dimethylamino group (δ 2.2–2.4 ppm) .
- HRMS : High-resolution mass spectrometry (ESI+) validates molecular ions (e.g., [M+H]⁺) with <2 ppm error .
- HPLC : Ensure purity >95% using C18 columns with acetonitrile/water gradients .
Q. How can researchers optimize coupling reactions involving this compound’s amine group?
- Methodology : For amide bond formation, use carbodiimides (e.g., EDC) in pH 3.5–4.5 buffers to activate carboxyl groups. Avoid N-acylurea side products by limiting EDC excess (1.2–1.5 equiv) and using co-reagents like NHS . For urea linkages (e.g., ), ensure anhydrous conditions and stoichiometric control of isocyanate reagents .
Advanced Research Questions
Q. How does the dichlorophenyl moiety influence biological interactions in pharmacological studies?
- Methodology : The 3,4-dichlorophenyl group enhances lipophilicity and receptor binding. In antichagasic studies ( ), derivatives with this group showed IC₅₀ values <1 µM against Trypanosoma cruzi due to hydrophobic interactions with parasite membranes. Compare analogs with mono-chloro or fluorinated aryl groups to assess electronic effects .
- Experimental Design : Perform molecular docking (e.g., AutoDock Vina) targeting enzymes like T. cruzi CYP51 or GPCRs (e.g., ’s cannabinoid receptors). Validate with radioligand binding assays .
Q. What strategies address discrepancies in reported biological activities of structurally similar compounds?
- Methodology :
- Structural Variants : Compare substituents (e.g., piperazine vs. carbazole in vs. 4) using SAR tables. For example, nitro-triazole derivatives ( ) exhibit higher antiparasitic activity than imidazole analogs due to improved redox cycling .
- Assay Conditions : Standardize protocols (e.g., incubation time, serum concentration) to minimize variability. Replicate conflicting studies under identical conditions .
Q. How can computational methods predict the compound’s stability under varying pH conditions?
- Methodology : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model protonation states of the dimethylamino group. Experimental validation: Conduct stability studies in buffers (pH 2–10) at 37°C, analyzing degradation via LC-MS. ’s findings on EDC stability at neutral pH can guide pH range selection .
Safety and Handling
Q. What safety precautions are critical during the synthesis of this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact with intermediates (e.g., 3,4-dichlorobenzyl chloride), which are irritants .
- Waste Disposal : Collect halogenated waste separately; neutralize amine-containing residues with 1M HCl before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
